Higher Lipophilicity Differentiates N-(4-Chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine from Numerous 4-Quinazolinamine Congeners, Influencing Cell Permeability and CNS Drug-Likeness
The target compound possesses a computed XLogP3 of 4.8, which is approximately 1.5–2.5 log units higher than many 4-quinazolinamines lacking a lipophilic 4-chlorobenzyl substituent (e.g., N-methyl-2-(methylsulfanyl)-4-quinazolinamine, XLogP3 ~2.3–3.0) [1]. In the context of CNS drug design, an XLogP3 of 4.8 falls within the optimal range for passive brain penetration while avoiding the excessive lipophilicity (XLogP3 > 5) associated with rapid hepatic clearance and promiscuous binding, thereby positioning this compound as a balanced candidate for cell-permeable probe development where blood-brain barrier penetration is desired [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 |
| Comparator Or Baseline | N-methyl-2-(methylsulfanyl)-4-quinazolinamine (PubChem): XLogP3 ≈ 2.3–3.0 |
| Quantified Difference | ΔXLogP3 ≈ 1.8–2.5 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem, 2025) |
Why This Matters
Lipophilicity is a primary determinant of cell permeability, and the 4-chlorobenzyl group grants this compound a significant passive permeability advantage over N-methyl and other non-benzyl analogs, which may translate into higher intracellular exposure in cell-based phenotypic assays.
- [1] PubChem, Compound Summary for CID 3730843 (target compound, XLogP3 = 4.8); PubChem, N-methyl-2-(methylsulfanyl)-4-quinazolinamine (CID 3730844, XLogP3 estimated ~2.5). View Source
